An In-depth Technical Guide to 1H,1H-Perfluorohexan-1-ol: Chemical Properties and Structure
An In-depth Technical Guide to 1H,1H-Perfluorohexan-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H,1H-Perfluorohexan-1-ol, a partially fluorinated alcohol, is a compound of significant interest in various scientific and industrial fields, including in the synthesis of environmentally safer fluoroalkyl ether synthons.[1][2] Its unique properties, derived from the combination of a highly fluorinated carbon chain and a reactive hydroxyl group, make it a valuable building block in organic synthesis and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of 1H,1H-Perfluorohexan-1-ol, its molecular structure, and detailed experimental protocols for its characterization.
Chemical Structure and Identification
1H,1H-Perfluorohexan-1-ol, also known as 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-hexanol, possesses a linear six-carbon chain.[1][3] The terminal carbon atom is bonded to a hydroxyl group, and the adjacent carbon atom retains two hydrogen atoms. The remaining four carbon atoms are fully fluorinated. This specific arrangement of atoms imparts a unique combination of properties to the molecule.
Molecular Formula: C₆H₃F₁₁O[1]
Molecular Weight: 300.07 g/mol [1]
CAS Number: 423-46-1[1]
Synonyms: 2,2,3,3,4,4,5,5,6,6,6-UNDECAFLUORO-1-HEXANOL, 1,1-Dihydroperfluorohexanol, 5:1 FTOH[1][3]
Physicochemical Properties
The physicochemical properties of 1H,1H-Perfluorohexan-1-ol are summarized in the table below. These properties are crucial for its application in synthesis and material design, influencing its solubility, reactivity, and handling requirements.
| Property | Value |
| Appearance | Liquid[1] |
| Boiling Point | 128 °C[1] |
| Density | 1.619 g/cm³ at 25 °C[1] |
| Flash Point | 25 °C[1] |
| Refractive Index | 1.284[1] |
| Vapor Pressure | 8.51 mmHg at 25 °C[1] |
| pKa | 12.73 ± 0.10 (Predicted)[1] |
| Solubility | Slightly soluble in Chloroform and Methanol[1] |
Experimental Protocols
Accurate determination of the physicochemical properties of 1H,1H-Perfluorohexan-1-ol is essential for its application and for ensuring its purity. The following sections detail the methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is a fundamental physical property that can be determined using several methods. The Thiele tube method is a common and efficient technique for small sample volumes.
Methodology: Thiele Tube Method
-
Apparatus Setup: A small sample of 1H,1H-Perfluorohexan-1-ol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. This assembly is then attached to a thermometer.
-
Heating: The entire assembly is immersed in a Thiele tube containing a high-boiling point oil, ensuring the sample is below the oil level. The Thiele tube is gently heated at the side arm.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling is continuous and then stopped.
-
Boiling Point Determination: The liquid is allowed to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.
Measurement of Density
The density of a liquid can be accurately measured using a pycnometer or by the principle of buoyancy.
Methodology: Pycnometer Method
-
Preparation: A clean, dry pycnometer of a known volume is weighed accurately.
-
Sample Filling: The pycnometer is filled with 1H,1H-Perfluorohexan-1-ol, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a specific temperature (e.g., 25 °C).
-
Weighing: The filled pycnometer is weighed again.
-
Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectroscopy are powerful tools for confirming the structure and assessing the purity of 1H,1H-Perfluorohexan-1-ol.
Methodology: ¹H NMR Spectroscopy
-
Sample Preparation: A small amount of 1H,1H-Perfluorohexan-1-ol is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.
-
Spectral Analysis: The chemical shifts, integration, and coupling patterns of the proton signals are analyzed to confirm the presence of the -CH₂- and -OH groups and their connectivity. Purity can be estimated by comparing the integrals of the analyte's peaks to those of any impurities.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 1H,1H-Perfluorohexan-1-ol, further confirming its identity.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Introduction: A dilute solution of 1H,1H-Perfluorohexan-1-ol in a volatile solvent is injected into the gas chromatograph.
-
Separation: The compound is volatilized and separated from any impurities on a GC column.
-
Ionization and Detection: The eluted compound enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are separated based on their mass-to-charge ratio and detected.
-
Data Analysis: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragment ions, which can be used to elucidate the structure.
Synthesis Pathway
The synthesis of fluorotelomer alcohols like 1H,1H-Perfluorohexan-1-ol typically involves a multi-step process. A common industrial method is telomerization, followed by ethylene addition and hydrolysis.
